4'-Hydroxy Diclofenac-D4 (Major)
Overview
Description
L-743872, also known as caspofungin, is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal agents. It is derived from a fermentation product of the fungus Glarea lozoyensis. Caspofungin is primarily used to treat fungal infections by inhibiting the synthesis of β (1,3)-D-glucan, an essential component of the fungal cell wall .
Mechanism of Action
Target of Action
The primary target of 4’-Hydroxy Diclofenac-D4, a labeled metabolite of the NSAID and COX inhibitor compound, is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are mediators of inflammation .
Mode of Action
4’-Hydroxy Diclofenac-D4 interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a reduction in the production of prostaglandins , which are responsible for causing inflammation and pain .
Biochemical Pathways
The key biochemical pathway affected by 4’-Hydroxy Diclofenac-D4 is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound reduces the production of prostaglandins . This leads to a decrease in inflammation and pain, which are the downstream effects of this pathway .
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxy Diclofenac-D4 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well absorbed after oral administration . Due to first-pass metabolism, only about 50% of the absorbed dose is systemically available . The major diclofenac metabolite, 4’-hydroxy-diclofenac, has very weak pharmacologic activity . The formation of 4’-hydroxy-diclofenac is primarily mediated by CYP2C9 .
Result of Action
The molecular and cellular effects of 4’-Hydroxy Diclofenac-D4’s action primarily involve the reduction of inflammation and pain . By inhibiting the activity of COX enzymes, it reduces the production of prostaglandins . This leads to a decrease in inflammation and pain .
Biochemical Analysis
Biochemical Properties
4’-Hydroxy Diclofenac-D4 interacts with the enzyme CYP2C9, which plays a crucial role in its metabolism . The interaction with CYP2C9 leads to the formation of 4’-Hydroxy Diclofenac, which has anti-inflammatory and analgesic properties .
Cellular Effects
4’-Hydroxy Diclofenac-D4, as a metabolite of Diclofenac, suppresses prostaglandin E2 production specifically by blocking cyclooxygenase-2 activity, demonstrating anti-inflammatory properties .
Molecular Mechanism
The mechanism of action of 4’-Hydroxy Diclofenac-D4 involves the inhibition of cyclooxygenase-2 activity, leading to a decrease in prostaglandin E2 production . This results in its anti-inflammatory and analgesic effects .
Dosage Effects in Animal Models
Diclofenac, the parent compound, is known to have dosage-dependent effects in animal models .
Metabolic Pathways
4’-Hydroxy Diclofenac-D4 is involved in the metabolic pathway of Diclofenac, where it is formed as a metabolite through the action of the enzyme CYP2C9 .
Transport and Distribution
Diclofenac, the parent compound, is known to be distributed in the body and can diffuse into and out of the synovial fluid .
Subcellular Localization
As a metabolite of Diclofenac, it is likely to be found in the same subcellular locations as Diclofenac, which include the cytoplasm and specific organelles where metabolic enzymes like CYP2C9 are located .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-743872 involves the semi-synthetic modification of pneumocandin B0, a naturally occurring cyclic lipopeptide. The process begins with the fermentation of Glarea lozoyensis to produce pneumocandin B0. This compound is then chemically modified to enhance its antifungal properties and improve its pharmacokinetic profile .
Industrial Production Methods: Industrial production of L-743872 involves large-scale fermentation of Glarea lozoyensis followed by extraction and purification of pneumocandin B0. The semi-synthetic modification is then carried out under controlled conditions to produce caspofungin acetate, which is the active pharmaceutical ingredient .
Chemical Reactions Analysis
Types of Reactions: L-743872 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may produce dehydroxylated derivatives .
Scientific Research Applications
L-743872 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of cyclic lipopeptides.
Biology: Investigated for its effects on fungal cell wall synthesis and its potential as a broad-spectrum antifungal agent.
Medicine: Used clinically to treat invasive fungal infections, particularly in immunocompromised patients.
Comparison with Similar Compounds
Anidulafungin: Another echinocandin with a similar mechanism of action but different pharmacokinetic properties.
Micafungin: Similar to L-743872 but with a broader spectrum of activity against certain fungal species.
Pneumocandin B0: The natural product precursor to L-743872, with less potent antifungal activity
Uniqueness of L-743872: L-743872 is unique in its high potency and specific inhibition of β (1,3)-D-glucan synthase, making it highly effective against a wide range of fungal pathogens, including those resistant to other antifungal agents .
Properties
IUPAC Name |
2-[2,3,4,5-tetradeuterio-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445204 | |
Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254762-27-1 | |
Record name | 4'-Hydroxy Diclofenac-D4 (Major) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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